FX1 is a small-molecule inhibitor specifically designed to target the BTB domain of the BCL6 protein. [, , , , ] This interaction disruption inhibits the protein's function, making FX1 a valuable tool in studying BCL6-related pathways and diseases. [, , , , , , , ] FX1 exhibits higher affinity for BCL6 than its natural corepressor ligands, contributing to its potency. []
Mechanism of Action
FX1 primarily functions by disrupting the interaction between the BTB domain of the BCL6 protein and its corepressors. [, ] This disruption prevents the formation of the BCL6 repression complex, leading to the reactivation of BCL6 target genes. [, ] This mechanism has implications for various cellular processes, including cell proliferation, apoptosis, and immune responses. [, , , , , , , ]
Inhibition of T follicular helper (Tfh) cells: FX1 downregulates the expansion of Tfh cells, which are critical for regulating the humoral immune response. [, ] This effect is linked to the role of BCL6 in Tfh cell development and function.
Suppression of HIV infection: FX1 demonstrates the ability to repress HIV infection in both Tfh and non-Tfh CD4+ T cells. [] This effect is attributed to FX1's downregulation of pSAMHD1 expression and T cell activation, both of which contribute to cellular susceptibility to HIV.
Sensitization to Ruxolitinib in leukemia: FX1 enhances the efficacy of the JAK1/2 inhibitor Ruxolitinib in CRLF2-rearranged acute lymphoblastic leukemia. [] FX1 achieves this by upregulating TP53 and its downstream targets, counteracting the resistance mechanisms induced by elevated BCL6 expression.
Applications
Immunology: FX1 is employed to investigate the role of BCL6 in regulating immune responses, particularly within the context of Tfh cell function and germinal center formation. [, ] This research has implications for understanding autoimmune diseases and developing novel immunotherapies.
Virology: FX1 shows promise in suppressing HIV infection by modulating T cell activation and SAMHD1 expression. [] This application highlights its potential as a therapeutic agent in HIV/AIDS treatment, either as a standalone drug or in combination with existing antiretroviral therapies.
Oncology: FX1 exhibits efficacy in preclinical models of various cancers, including diffuse large B-cell lymphoma (DLBCL), acute lymphoblastic leukemia, and potentially triple-negative breast cancer. [, , ] It induces tumor regression in DLBCL models and enhances the sensitivity of leukemia cells to other chemotherapeutic agents, suggesting its potential for developing new cancer treatments.
Pulmonary Research: FX1 has been used to study hyperoxia-induced lung injury, a model for bronchopulmonary dysplasia (BPD). [] This research explores its potential in mitigating lung damage and promoting healthy lung development.
Real-world examples:
In mouse models of chronic cardiac transplant rejection, FX1 administration prolonged graft survival and reduced vascular occlusion and fibrosis. [] This effect was linked to the inhibition of Tfh cell expansion and humoral immune responses, suggesting FX1's potential in preventing transplant rejection.
FX1 treatment in mice vaccinated with sheep red blood cells resulted in reduced formation of germinal centers, key structures for generating high-affinity antibodies. [] This result demonstrates FX1's ability to modulate humoral immune responses in vivo.
Related Compounds
RI-BPI
Compound Description: RI-BPI is a retro-inverso peptide inhibitor designed to target the BTB domain of the BCL6 protein. [] It disrupts the interaction between BCL6 and its co-repressors, thereby inhibiting its transcriptional repressor activity. [] RI-BPI has shown promising results in preclinical studies involving MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL), where it demonstrated efficacy in inhibiting leukemia initiation and overcoming vincristine resistance. []
Relevance: RI-BPI, similar to FX1, targets the BTB domain of BCL6 to inhibit its function. [] Both compounds showcase the therapeutic potential of targeting BCL6 in various cancers, including MLL-rearranged B-ALL. While their binding mechanisms might differ, both effectively disrupt BCL6's function, making them valuable tools for studying BCL6 biology and exploring therapeutic avenues.
ABT-199 (Venetoclax)
Compound Description: ABT-199, commercially known as Venetoclax, is a potent and selective BCL-2 inhibitor. [] It acts by mimicking the activity of pro-apoptotic BH3-only proteins, leading to the release of BIM and subsequent apoptosis. [] ABT-199 has demonstrated promising clinical activity in various hematologic malignancies.
Relevance: Although structurally unrelated to FX1, ABT-199 exhibits a synergistic effect when used in combination with FX1 in MLL-rearranged B-ALL cells. [] This synergy stems from their complementary mechanisms of action: while FX1 inhibits BCL6, leading to BIM upregulation, ABT-199 neutralizes BCL-2, further amplifying the effect of BIM and promoting apoptosis. This synergistic interaction highlights the potential of combining BCL6 and BCL-2 inhibitors as a therapeutic strategy for MLL-rearranged B-ALL.
BI-3812
Compound Description: BI-3812 is a small-molecule inhibitor that specifically targets the BTB domain of BCL6. [] Similar to FX1, it disrupts the interaction of BCL6 with its co-repressors, leading to the reactivation of BCL6 target genes. [] In endothelial cells, BI-3812 has been shown to block leukocyte adherence and suppress the expression of NFκB target genes in response to TNFα, suggesting its potential as an anti-inflammatory agent. []
Relevance: Both BI-3812 and FX1 act as BCL6 inhibitors by targeting the BTB domain. [] They share similar mechanisms of action and exhibit comparable effects on endothelial cell activation. The observed similarities in their activities further validate the therapeutic potential of targeting the BCL6 BTB domain for various diseases, including inflammatory disorders.
79-6
Compound Description: 79-6 is a small molecule inhibitor designed to target the BTB domain of the BCL6 protein. [] Although its precise mechanism of action remains to be fully elucidated, it effectively disrupts BCL6 function. []
Relevance: 79-6, like FX1, targets the BTB domain of BCL6, highlighting this domain as a potential therapeutic target. [] Although its specific binding site and downstream effects may differ from FX1, both compounds showcase the potential of developing small molecules to inhibit BCL6 activity. Further research on 79-6 can provide valuable insights into the structure-activity relationship of BCL6 inhibitors and facilitate the development of more potent and selective compounds for various therapeutic applications.
BI-3802
Compound Description: BI-3802 is a small molecule that acts as a BCL6 degrader. [] Unlike inhibitors like FX1 that disrupt BCL6 interactions, BI-3802 promotes the degradation of the BCL6 protein, leading to a decrease in its cellular levels. [] This degradation-based mechanism of action makes BI-3802 a unique tool for studying BCL6 biology and exploring alternative strategies for targeting BCL6 in various diseases.
Relevance: Unlike FX1, which inhibits BCL6 function by disrupting its interaction with co-repressors, BI-3802 acts by degrading the BCL6 protein. [] This difference in their mechanism of action highlights the possibility of targeting BCL6 through different strategies for therapeutic purposes. Further research on BI-3802 can provide insights into the mechanisms of BCL6 degradation and its potential as a therapeutic target for various diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
FR-295389 is a new cephalosporin. FR-295389 shows effective in vitro antibacterial activity against metallo-beta-lactamase (MBL)-producers. The MIC values of FR295389 at which 50% and 90% of 21 clinical isolates of IMP-type MBL-producing Pseudomonas aeruginosa were inhibited were 8.0 and 32 mug/ml, respectively.
FR 64822 is a novel non-opioid antinociceptive compound. It displays antinociceptive activities in a variety of assays with mice and rats. It has a strong antinociceptive activity in the acetic acid writhing test (ED50 = 1.8 mg/kg p.o.).